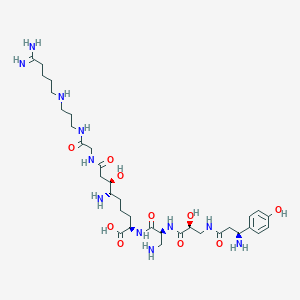
Edeine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Edeine B, also known as this compound, is a useful research compound. Its molecular formula is C34H59N11O10 and its molecular weight is 781.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Edeine B exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as certain mycoplasma species. Its mechanism involves binding to the ribosomal 30S subunit, which inhibits protein synthesis by obstructing the binding of initiator tRNA to the P-site of the ribosome. This action has been characterized through various biochemical studies, demonstrating that this compound can effectively impair translation initiation across different organisms .
Antifungal Applications
Recent studies have highlighted the efficacy of this compound in reducing the virulence of plant pathogenic fungi, particularly Fusarium graminearum. Research indicates that this compound affects mitochondrial respiration in these fungi, leading to downregulation of mitochondrial-related genes and a significant decrease in their respiratory activity. This positions this compound as a promising biocontrol agent against fungal diseases in crops, potentially offering an alternative to chemical fungicides .
Biocontrol Agent
The biocontrol potential of this compound has been further explored in agricultural settings. For instance, Brevibacillus brevis strains producing this compound have shown antagonistic effects against various plant pathogens, enhancing crop protection and yield. The identification of specific strains, such as Brevibacillus brevis HK544, has been linked to effective respiratory inhibition in pathogenic fungi, suggesting a viable application in integrated pest management strategies .
Enhancement of Production
Efforts to increase the yield of this compound have led to significant advancements in biotechnological approaches. The overexpression of specific genes within the edeine biosynthetic gene cluster (ede BGC) has resulted in increased production levels—up to 92% enhancement observed in laboratory settings. This genetic manipulation not only boosts antibiotic production but also maintains or enhances its antibacterial efficacy .
Case Study: Antifungal Activity Against Fusarium graminearum
- Objective : To evaluate the antifungal efficacy of this compound against Fusarium graminearum.
- Methodology : Treatment with varying concentrations of this compound was applied to fungal cultures.
- Results : Significant reduction in fungal growth and respiration rates were observed, with a marked decrease in mitochondrial gene expression.
- : this compound demonstrates potential as a biocontrol agent for managing fungal pathogens in agriculture.
Case Study: Genetic Enhancement for Increased Production
- Objective : To enhance the production of this compound through genetic engineering.
- Methodology : Overexpression of the edeB gene was performed in Brevibacillus brevis X23.
- Results : A 92% increase in Edeine production was recorded alongside improved antibacterial activity.
- : Genetic manipulation of biosynthetic pathways can significantly enhance antibiotic yields.
Summary Table: Key Characteristics and Applications of this compound
| Application Area | Description | Key Findings |
|---|---|---|
| Antibacterial Activity | Effective against Gram-positive/negative bacteria | Inhibits protein synthesis via ribosomal binding |
| Antifungal Activity | Reduces virulence in plant pathogenic fungi | Affects mitochondrial respiration |
| Biocontrol Agent | Potential use in agricultural pest management | Effective against multiple plant pathogens |
| Production Enhancement | Genetic modifications increase yield | Up to 92% increase in production |
Eigenschaften
Molekularformel |
C34H59N11O10 |
|---|---|
Molekulargewicht |
781.9 g/mol |
IUPAC-Name |
(2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(2S)-3-[[(3S)-3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[(5-amino-5-iminopentyl)amino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid |
InChI |
InChI=1S/C34H59N11O10/c35-17-25(45-33(53)27(48)18-42-29(49)15-23(37)20-8-10-21(46)11-9-20)32(52)44-24(34(54)55)6-3-5-22(36)26(47)16-30(50)43-19-31(51)41-14-4-13-40-12-2-1-7-28(38)39/h8-11,22-27,40,46-48H,1-7,12-19,35-37H2,(H3,38,39)(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,45,53)(H,54,55)/t22-,23-,24+,25-,26+,27-/m0/s1 |
InChI-Schlüssel |
WEPSNLBXXUYQJF-LQXCWRENSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](CC(=O)NC[C@@H](C(=O)N[C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NCC(=O)NCCCNCCCCC(=N)N)O)N)C(=O)O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCC(=N)N)O)N)C(=O)O)O)N)O |
Synonyme |
edeine B edeine B sulfate edeine B1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















